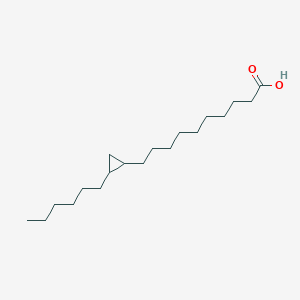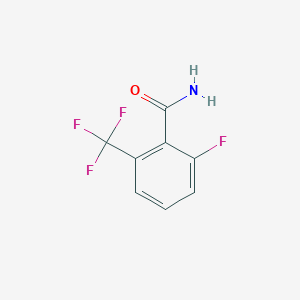
CID 2745687
Vue d'ensemble
Description
CID 2745687 est un antagoniste spécifique, réversible et compétitif du récepteur couplé aux protéines G 35 (GPR35). Ce composé a été étudié pour ses propriétés anticancéreuses potentielles, en particulier dans les cellules de cancer colorectal, où il inhibe la croissance cellulaire indépendante de l'ancrage en perturbant l'activité de YAP/TAZ .
Applications De Recherche Scientifique
CID 2745687 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and inhibition of GPR35.
Biology: The compound is employed in cellular assays to investigate its effects on cell proliferation and signaling pathways.
Medicine: this compound is being explored for its potential therapeutic applications in cancer treatment, particularly colorectal cancer.
Industry: The compound is used in the development of new pharmacological agents targeting GPR35
Mécanisme D'action
Target of Action
The primary target of CID 2745687 is the orphan receptor GPR35 . GPR35 is a member of the G-protein-coupled receptor family and has been implicated in various diseases, including colorectal cancer .
Mode of Action
This compound acts as a competitive, reversible antagonist of GPR35 . It blocks the GPR35-mediated increase in ERK1/2 phosphorylation and β-arrestin recruitment induced by pamoic acid . It competitively inhibits the effects at human GPR35 of cromolyn disodium and zaprinast, two agonists that share an overlapping binding site .
Biochemical Pathways
This compound affects the Hippo signaling pathway, specifically the YAP/TAZ activity . YAP/TAZ target genes were expressed relatively higher in GPR35 overexpressed cells and lower in GPR35 knock-down cells .
Result of Action
This compound attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells . It reduces the growth promoted by GPR35 in soft-agar, which is a model for anchorage-independent growth .
Action Environment
The action of this compound can be influenced by environmental factors such as the expression level of GPR35 and the presence of other GPR35 agonists .
Analyse Biochimique
Biochemical Properties
CID 2745687 interacts with GPR35, a member of the orphan G-protein-coupled receptor family . It acts as a potent antagonist in β-arrestin-2 interaction assays only at human GPR35 . The compound disrupts the activity of YAP/TAZ, which are target genes of GPR35 and are required for anchorage-independent growth of CRC cells .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the growth of CRC cells in an anchorage-independent manner . It reduces the expression of YAP/TAZ target genes, which are relatively higher in GPR35 overexpressed cells . This leads to a decrease in cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the GPR35 receptor . This results in the disruption of YAP/TAZ activity, which is positively correlated to GPR35 expression level . The compound’s inhibitory effect on YAP/TAZ activity is only partly attenuated by ROCK1/2 inhibitor .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the compound exhibits its inhibitory effects on YAP/TAZ activity in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, specifically six-week-old male C57BL/6 mice, this compound (administered orally every day for the last 4 weeks at a dosage of 1 mg/kg) has been observed to reverse Lodoxamide-mediated anti-fibrotic effects .
Metabolic Pathways
It is known that the compound influences the activity of the GPR35 receptor, which is implicated in various signaling processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de CID 2745687 implique la préparation de l'ester méthylique de l'acide 1-(2,4-difluorophényl)-5-[(2-[(1,1-diméthyléthyl)amino]thioxométhyl]hydrazinylidène)méthyl]-1H-pyrazole-4-carboxylique. Le composé est synthétisé par une série de réactions impliquant la formation du cycle pyrazole et la fonctionnalisation ultérieure avec les groupes difluorophényle et thioxométhyl .
Méthodes de production industrielle : Les méthodes de production industrielle de this compound ne sont pas largement documentées.
Analyse Des Réactions Chimiques
Types de réactions : CID 2745687 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des parties difluorophényle et pyrazole.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine ou alcool .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier la fonction et l'inhibition de GPR35.
Biologie : Le composé est utilisé dans des tests cellulaires pour étudier ses effets sur la prolifération cellulaire et les voies de signalisation.
Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier le cancer colorectal.
Industrie : Le composé est utilisé dans le développement de nouveaux agents pharmacologiques ciblant GPR35
5. Mécanisme d'action
This compound exerce ses effets en se liant de manière compétitive et réversible à GPR35, bloquant ainsi l'activité du récepteur. Cette inhibition empêche l'augmentation médiée par GPR35 de la phosphorylation de la kinase régulée par le signal extracellulaire (ERK1/2) et le recrutement de la β-arrestine induit par des agonistes tels que l'acide pamoïque. L'action du composé perturbe la voie de signalisation YAP/TAZ, qui est cruciale pour la croissance indépendante de l'ancrage dans les cellules de cancer colorectal .
Composés similaires :
ML-145 : Un autre antagoniste de GPR35 qui inhibe de manière compétitive l'activité du récepteur.
Cromoglycate disodique : Un agoniste qui partage un site de liaison qui se chevauche avec this compound.
Zaprinast : Un autre agoniste qui interagit avec GPR35
Comparaison : this compound est unique en sa capacité d'agir comme un antagoniste spécifique, réversible et compétitif de GPR35 avec une forte affinité (K_i = 12,8 nM). Contrairement à certains autres antagonistes, this compound ne favorise pas l'activité YAP/TAZ mais la perturbe efficacement, ce qui en fait un candidat prometteur pour la recherche anticancéreuse .
Comparaison Avec Des Composés Similaires
ML-145: Another GPR35 antagonist that competitively inhibits the receptor’s activity.
Cromolyn Disodium: An agonist that shares an overlapping binding site with CID 2745687.
Zaprinast: Another agonist that interacts with GPR35
Comparison: this compound is unique in its ability to act as a specific, reversible, and competitive antagonist of GPR35 with a high affinity (K_i = 12.8 nM). Unlike some other antagonists, this compound does not promote YAP/TAZ activity but effectively disrupts it, making it a promising candidate for anti-cancer research .
Propriétés
IUPAC Name |
methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLZIBKERMMOA-AWQFTUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CID-2745687 a valuable tool for studying GPR35?
A: CID-2745687 displays high selectivity for the human GPR35 receptor, making it a valuable pharmacological tool. Unlike some other GPR35 ligands, CID-2745687 demonstrates consistent antagonist activity across different assay types, including β-arrestin recruitment, receptor internalization, and G protein activation. [, ] This consistency strengthens its reliability in research settings. Furthermore, its human ortholog selectivity allows for targeted investigation of GPR35 function in human cell lines and tissues, providing more relevant insights for potential therapeutic applications. [, ]
Q2: How does CID-2745687 interact with GPR35 and what are the downstream consequences?
A: CID-2745687 acts as a competitive antagonist at human GPR35. [] It binds to the receptor, likely at a similar site as agonists like cromolyn disodium and zaprinast, preventing their binding and subsequent activation of GPR35. Interestingly, while CID-2745687 demonstrates competitive antagonism for some agonists, it exhibits a non-competitive mode of action against others, such as pamoate. [] This suggests potential complexities in the binding site and mechanism of action depending on the specific agonist involved. Further research is needed to fully elucidate these interactions.
Q3: What is the significance of the structure-activity relationship (SAR) for CID-2745687 and its analogs?
A: While detailed SAR studies on CID-2745687 are limited in the provided literature, it's important to note the compound's key structural features: a substituted pyrazole core, a difluorophenyl ring, and a tert-butylcarbamothioylhydrazinylidene moiety. [] These features likely contribute to its binding affinity and selectivity for human GPR35. Future research exploring modifications to these structural elements could help further optimize its potency, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for designing novel and improved GPR35 antagonists.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)





![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)


![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)



